molecular formula C18H17F3N2O2 B15174356 1,3-Benzenediol, 4-[2-butyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-

1,3-Benzenediol, 4-[2-butyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-

Cat. No.: B15174356
M. Wt: 350.3 g/mol
InChI Key: LWFLZPNDEJMODJ-UHFFFAOYSA-N
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Description

1,3-Benzenediol, 4-[2-butyl-7-(trifluoroMethyl)-2H-indazol-3-yl]- is a complex organic compound that features a benzenediol core substituted with a butyl group and a trifluoromethyl-indazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediol, 4-[2-butyl-7-(trifluoroMethyl)-2H-indazol-3-yl]- typically involves multi-step organic reactions. The initial steps often include the preparation of the indazole moiety, followed by its attachment to the benzenediol core. Common reagents used in these reactions include butyl halides, trifluoromethylating agents, and various catalysts to facilitate the formation of the indazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving high temperatures and pressures to drive the reactions to completion .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediol, 4-[2-butyl-7-(trifluoroMethyl)-2H-indazol-3-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The conditions vary depending on the desired reaction, often requiring specific solvents and temperatures .

Major Products Formed

The major products formed from these reactions include various substituted benzenediols and indazoles, which can be further functionalized for specific applications .

Scientific Research Applications

1,3-Benzenediol, 4-[2-butyl-7-(trifluoroMethyl)-2H-indazol-3-yl]- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of 1,3-Benzenediol, 4-[2-butyl-7-(trifluoroMethyl)-2H-indazol-3-yl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole moiety is known to bind to various biological targets, modulating their activity and leading to the compound’s observed effects. The pathways involved often include inhibition of specific enzymes or activation of receptor-mediated signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzenediol, 4-[2-butyl-7-(trifluoroMethyl)-2H-indazol-3-yl]- is unique due to its combination of a benzenediol core with a trifluoromethyl-indazole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H17F3N2O2

Molecular Weight

350.3 g/mol

IUPAC Name

4-[2-butyl-7-(trifluoromethyl)indazol-3-yl]benzene-1,3-diol

InChI

InChI=1S/C18H17F3N2O2/c1-2-3-9-23-17(12-8-7-11(24)10-15(12)25)13-5-4-6-14(16(13)22-23)18(19,20)21/h4-8,10,24-25H,2-3,9H2,1H3

InChI Key

LWFLZPNDEJMODJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C2C=CC=C(C2=N1)C(F)(F)F)C3=C(C=C(C=C3)O)O

Origin of Product

United States

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